molecular formula C16H15F3N2O B12073600 4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide

4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B12073600
M. Wt: 308.30 g/mol
InChI Key: CVVACPHUINZOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide is an organic compound with a complex structure that includes an amino group, a dimethyl group, a trifluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability .

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

3-[4-amino-2-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C16H15F3N2O/c1-21(2)15(22)11-5-3-4-10(8-11)13-7-6-12(20)9-14(13)16(17,18)19/h3-9H,20H2,1-2H3

InChI Key

CVVACPHUINZOAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.